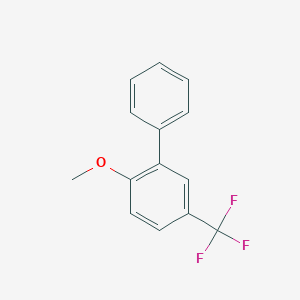

2-Methoxy-5-(trifluoromethyl)-1,1'-biphenyl

Description

Significance of Biphenyl (B1667301) Scaffolds in Modern Chemical Synthesis

The biphenyl motif, consisting of two phenyl rings connected by a single carbon-carbon bond, is considered a "privileged scaffold" in medicinal chemistry and materials science. rsc.org This structure is prevalent in numerous medicinally active compounds, marketed drugs, and natural products. rsc.org The versatility of the biphenyl core allows it to serve as a foundational backbone for compounds with a wide array of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and antihypertensive properties. arabjchem.orgresearchgate.net

In synthetic chemistry, biphenyl derivatives are crucial intermediates for producing a host of other organic compounds, such as emulsifiers, crop protection products, and pharmaceuticals. researchgate.net The biaryl axis is a central building block in many chiral reagents and ligands used in asymmetric synthesis, which is critical for producing enantiomerically pure drugs. slideshare.net Furthermore, the rigidity and defined geometry of the biphenyl scaffold make it an ideal component for advanced materials, including liquid crystals and the fluorescent layers in organic light-emitting diodes (OLEDs). rsc.orgarabjchem.org

Consequences of Trifluoromethyl and Methoxy (B1213986) Substitution on Biphenyl Systems

The properties of a biphenyl scaffold can be dramatically altered by the introduction of substituents. In 2-Methoxy-5-(trifluoromethyl)-1,1'-biphenyl, the two functional groups—trifluoromethyl (-CF3) and methoxy (-OCH3)—impart distinct and powerful electronic and steric effects.

The trifluoromethyl group is a cornerstone of modern medicinal chemistry. nih.gov Its strong electron-withdrawing nature significantly alters the electronic properties of the aromatic ring to which it is attached. nbinno.com One of its most valued characteristics is its ability to enhance metabolic stability. nbinno.com The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group resistant to oxidative metabolism by enzymes, which can lead to a longer biological half-life for drug candidates. nbinno.com Additionally, this group increases lipophilicity, which can improve a molecule's ability to cross biological membranes. nih.govnbinno.com The trifluoromethyl group is often used as a bioisostere for a methyl or chlorine group, allowing chemists to fine-tune a molecule's steric and electronic profile to optimize its interaction with a biological target. wikipedia.org

Contextualization within Fluorinated Aromatic Chemistry

The strategic incorporation of fluorine into organic molecules is a major theme in modern drug discovery and materials science. bohrium.comtandfonline.com this compound is a prime example of a fluorinated aromatic compound, a class that now accounts for an estimated 20% of all commercialized medications. nih.gov

Overview of Research Trajectories for Biphenyl Derivatives

Research involving biphenyl derivatives continues to be a vibrant and rapidly evolving area. Current trajectories are focused on both the development of novel synthetic methods and the expansion of their applications.

Synthetic Advances: Chemists are continuously developing more efficient and scalable methods for constructing the biphenyl core. While classic methods like the Ullmann reaction are still used, modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become workhorses in the field for their reliability and functional group tolerance. rsc.orgnih.govresearchgate.net Emerging research also focuses on direct C-H arylation, which offers a more atom-economical route to biphenyls by avoiding the pre-functionalization of one of the aromatic rings.

Expanding Applications: The utility of the biphenyl scaffold is being explored in new and innovative ways. In medicine, novel biphenyl derivatives are being investigated as multitargeted ligands for neurodegenerative diseases nih.gov, and as inhibitors of specific protein-protein interactions implicated in cancers like chronic myeloid leukemia. acs.org In materials science, research is ongoing to create polyfunctionalized biphenyls for advanced liquid crystals and organic semiconductors. rsc.orgnih.gov Structure-activity relationship (SAR) studies remain a key focus, systematically modifying biphenyl substituents to map their effects on biological activity and to rationally design next-generation therapeutics and materials. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-2-phenyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3O/c1-18-13-8-7-11(14(15,16)17)9-12(13)10-5-3-2-4-6-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGPOVAWFIOWBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(F)(F)F)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 2 Methoxy 5 Trifluoromethyl 1,1 Biphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei such as protons (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F).

Proton NMR (¹H NMR) for Aromatic and Aliphatic Resonance Assignments

In the ¹H NMR spectrum of 2-Methoxy-5-(trifluoromethyl)-1,1'-biphenyl, distinct signals are expected for the aromatic protons and the aliphatic methoxy (B1213986) protons. The aromatic region (typically δ 7.0-8.0 ppm) would display a complex pattern of multiplets due to the protons on the two phenyl rings. The protons on the trifluoromethyl-substituted ring are expected to be influenced by the strong electron-withdrawing nature of the -CF₃ group, likely shifting their signals downfield. The protons on the methoxy-substituted ring would be influenced by the electron-donating methoxy group. The single aliphatic signal would be a singlet corresponding to the three protons of the methoxy (-OCH₃) group, typically appearing in the δ 3.8-4.0 ppm range.

Expected ¹H NMR Data (Note: This is a hypothetical representation as experimental data is unavailable)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.3-7.8 | m | 8H | Aromatic Protons |

| ~3.9 | s | 3H | -OCH₃ Protons |

Carbon-13 NMR (¹³C NMR) for Carbon Framework Elucidation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals would be observed for each unique carbon atom. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons would resonate in the typical range of δ 110-160 ppm. The carbon attached to the methoxy group would be shielded, while the carbon attached to the trifluoromethyl group would be significantly deshielded. The methoxy carbon itself would produce a signal around δ 55-60 ppm.

Expected ¹³C NMR Data (Note: This is a hypothetical representation as experimental data is unavailable)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~155-160 | C-OCH₃ |

| ~110-140 | Aromatic C & C-CF₃ |

| ~120-130 (q) | -CF₃ |

| ~55-60 | -OCH₃ |

Fluorine-19 NMR (¹⁹F NMR) for Trifluoromethyl Group Analysis

¹⁹F NMR is highly sensitive and provides a distinct signal for the trifluoromethyl group. In the case of this compound, the spectrum would be expected to show a singlet for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift of this singlet, typically around δ -60 to -65 ppm (relative to CFCl₃), is characteristic of a trifluoromethyl group attached to an aromatic ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are crucial for unambiguously assigning the complex proton and carbon signals.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks within each aromatic ring, helping to identify adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart. This would be invaluable for establishing the connectivity between the two biphenyl (B1667301) rings and confirming the positions of the methoxy and trifluoromethyl substituents.

Vibrational Spectroscopy: Infrared (IR) and Raman Methods

Vibrational spectroscopy probes the molecular vibrations of a compound.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands. These would include C-H stretching vibrations for the aromatic and methoxy groups (~2850-3100 cm⁻¹), aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region, and strong C-O stretching for the methoxy ether linkage (~1000-1300 cm⁻¹). Very strong C-F stretching bands from the trifluoromethyl group are expected in the 1100-1350 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations typically give strong signals in Raman spectra.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission Studies

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The biphenyl system is a known chromophore. The presence of the methoxy (an auxochrome) and trifluoromethyl groups would be expected to influence the wavelength of maximum absorption (λ_max). Biphenyl itself typically shows a strong absorption band around 250 nm. The substituents on this compound would likely cause a bathochromic (red) shift of this absorption band. Emission studies (fluorescence spectroscopy) could provide further information about the excited state properties of the molecule.

Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a critical analytical tool for determining the molecular weight and structural features of this compound. Through ionization and subsequent analysis of fragment ions, it provides a molecular fingerprint of the compound.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular mass of the target compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₁₄H₁₁F₃O. HRMS can distinguish this formula from other isobaric possibilities by measuring the mass-to-charge ratio (m/z) to a high degree of decimal precision. This technique is crucial for confirming the identity of newly synthesized compounds. mdpi.comamazonaws.com

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₁F₃O |

| Calculated Monoisotopic Mass | 268.0762 g/mol |

| Typical Technique | Electron Ionization (EI) or Electrospray Ionization (ESI) |

The choice of ionization technique is dependent on the analyte's properties. For relatively non-polar and volatile compounds like substituted biphenyls, Electron Ionization (EI) is a common and effective method. nih.govtue.nlnist.gov

Electron Ionization (EI): In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. The fragmentation pattern provides valuable structural information. For methoxybiphenyls, characteristic fragmentation pathways include the loss of a methyl radical (•CH₃) from the methoxy group to form an [M-15]⁺ ion, or the loss of formaldehyde (B43269) (CH₂O) to yield an [M-30]⁺• radical cation. nih.gov Further fragmentation can involve the loss of a carbonyl group (CO) and cleavage at the biphenyl linkage. nih.govtue.nl

Electrospray Ionization (ESI): While less common for non-polar aromatic hydrocarbons, ESI could be used, particularly with an appropriate dopant to facilitate ionization, to generate protonated molecules ([M+H]⁺) or adducts with ions like sodium ([M+Na]⁺). This "soft" ionization technique typically results in less fragmentation than EI, making it useful for confirming molecular weight.

| Fragment Ion | Proposed Structure | m/z (Nominal) | Neutral Loss |

|---|---|---|---|

| [M]⁺• | [C₁₄H₁₁F₃O]⁺• | 268 | - |

| [M-CH₃]⁺ | [C₁₃H₈F₃O]⁺ | 253 | •CH₃ |

| [M-CH₂O]⁺• | [C₁₃H₉F₃]⁺• | 238 | CH₂O |

| [M-CH₃-CO]⁺ | [C₁₂H₈F₃]⁺ | 225 | •CH₃, CO |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a solid-state crystal lattice, including bond lengths, bond angles, and torsional angles.

The conformation of biphenyl and its derivatives is defined by the torsional (or dihedral) angle between the planes of the two phenyl rings. In the gas phase, unsubstituted biphenyl adopts a twisted conformation with a dihedral angle of approximately 42-44° due to a balance between steric hindrance of the ortho-hydrogens and π-conjugation that favors planarity. colostate.edunih.gov In the solid state, however, crystal packing forces can significantly influence this angle, often leading to a more planar conformation. core.ac.uk

For substituted biphenyls, the nature and position of the substituents play a crucial role. In the case of this compound, the methoxy group at the 2-position introduces steric hindrance that would be expected to increase the torsional angle. However, crystal structure analyses of closely related compounds show that intermolecular forces can overcome this steric effect. For example, a derivative containing the 2-methoxy-5-(trifluoromethyl)phenyl moiety exhibits a dihedral angle between the benzene (B151609) rings of just 6.2(2)°. nih.gov This suggests that the title compound likely adopts a near-planar conformation in the crystalline state to facilitate efficient crystal packing. core.ac.uk

| Compound | Phase | Torsional Angle (°) | Reference |

|---|---|---|---|

| Biphenyl | Gas | ~44 | colostate.edu |

| Biphenyl | Crystal | 0 (Planar in some crystal forms) | core.ac.uk |

| 2-{[2-methoxy-5-(trifluoromethyl)phenyl]iminomethyl}-4-nitrophenol | Crystal | 6.2 | nih.gov |

The stability of the crystal lattice is determined by a network of intermolecular interactions. For this compound, several types of weak interactions are expected to dictate the crystal packing. Analysis of similar structures reveals the importance of C—H⋯O hydrogen bonds, where the oxygen atom of the methoxy group acts as a hydrogen bond acceptor. nih.govresearchgate.net

| Interaction Type | Description |

|---|---|

| C—H⋯O Hydrogen Bonds | Interaction between an aromatic or aliphatic C-H donor and the methoxy oxygen acceptor. nih.govresearchgate.net |

| C—H⋯F Interactions | Weak hydrogen bonds involving the fluorine atoms of the trifluoromethyl group. researchgate.net |

| π-π Stacking | Attractive, noncovalent interactions between the aromatic rings of adjacent molecules. |

| C—H⋯π Interactions | Interaction of a C-H bond with the π-electron system of a nearby aromatic ring. |

Chromatographic Methods for Purity Assessment and Analytical Separation

Chromatographic techniques are essential for separating this compound from reaction impurities and for assessing its final purity. The two most common methods for this type of compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC): Given the likely volatility and thermal stability of the compound, GC is a highly suitable method for purity analysis. Purity levels of the precursor, 2-Methoxy-5-(trifluoromethyl)aniline, are often determined by GC. tcichemicals.com A capillary column with a non-polar stationary phase would be used, and detection is typically achieved with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for GC-MS analysis, which provides both separation and structural identification. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purity assessment. A reversed-phase method, using a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be appropriate for this non-polar molecule. Detection is typically performed using a UV detector, monitoring at a wavelength where the aromatic system shows strong absorbance.

| Method | Stationary Phase | Mobile Phase / Carrier Gas | Detector |

|---|---|---|---|

| Gas Chromatography (GC) | Non-polar (e.g., 5% Phenyl Polysiloxane) | Inert gas (e.g., Helium, Nitrogen) | FID, MS |

| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (e.g., C18) | Acetonitrile/Water or Methanol/Water gradient | UV-Vis |

Computational and Theoretical Investigations of 2 Methoxy 5 Trifluoromethyl 1,1 Biphenyl

Density Functional Theory (DFT) Studies on Electronic and Molecular Structures

No specific studies were found that performed DFT calculations on 2-Methoxy-5-(trifluoromethyl)-1,1'-biphenyl. Therefore, information regarding its optimized geometry, conformational energy landscape, Frontier Molecular Orbitals (HOMO-LUMO characteristics), and Molecular Electrostatic Potential (MESP) surface is not available.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior

There is no available research applying TD-DFT methods to investigate the excited state properties and photophysical behavior of this compound.

Natural Bonding Orbital (NBO) Analysis for Intramolecular Charge Transfer and Delocalization

A Natural Bonding Orbital (NBO) analysis, which would provide insights into intramolecular charge transfer and electron delocalization within the molecule, has not been reported for this compound.

Prediction and Comparison of Spectroscopic Parameters with Experimental Data (e.g., Vibrational Frequencies, NMR Chemical Shifts)

No computational studies predicting spectroscopic parameters such as vibrational frequencies or NMR chemical shifts for this compound and comparing them with experimental data could be located.

Theoretical Assessment of Substituent Effects on Reactivity and Conformation

The reactivity and conformational landscape of this compound are significantly influenced by the electronic and steric properties of its substituents: the methoxy (B1213986) (-OCH₃) group at the 2-position and the trifluoromethyl (-CF₃) group at the 5-position. Computational studies on substituted biphenyls provide a framework for understanding these effects. libretexts.orgnih.gov

The conformation of biphenyl (B1667301) systems is primarily defined by the dihedral angle between the two phenyl rings. In unsubstituted biphenyl, a balance between steric hindrance of the ortho-hydrogens and π-conjugation results in a twisted conformation. libretexts.orgic.ac.uk For this compound, the presence of an ortho-methoxy group introduces significant steric repulsion, which is expected to increase the rotational barrier around the central carbon-carbon bond. researchgate.net The size of ortho substituents is a critical factor in determining the ease of interconversion between different conformations. libretexts.org

The methoxy group, being an electron-donating group through resonance and electron-withdrawing through induction, can influence the electron density of the phenyl ring it is attached to. This alteration in electronic properties can affect the molecule's reactivity in various chemical reactions. nih.gov Conversely, the trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. mdpi.com Its presence at the 5-position (para to the point of attachment of the other phenyl ring) will significantly decrease the electron density of its host ring, impacting its susceptibility to electrophilic or nucleophilic attack. researchgate.net

Density Functional Theory (DFT) calculations are a common tool to quantify these effects. By employing functionals like B3LYP, often paired with basis sets such as 6-311G(d,p), researchers can model the geometry and electronic structure of substituted biphenyls. nih.gov Such calculations can predict the most stable conformation by determining the dihedral angle that minimizes the molecule's energy. Furthermore, the rotational energy barrier, which is the energy required to move from a twisted ground state to a planar transition state, can be calculated. rsc.orgcomporgchem.com For ortho-substituted biphenyls, this barrier is a key indicator of the steric hindrance imposed by the substituent. scispace.comrsc.org

The electronic effects of the substituents can be visualized through Molecular Electrostatic Potential (MEP) maps. nih.govnih.gov For this compound, an MEP map would likely show a region of negative potential around the oxygen atom of the methoxy group, indicating a site susceptible to electrophilic attack, and regions of positive potential around the trifluoromethyl group, suggesting a site for nucleophilic interaction.

A summary of the expected substituent effects is presented in the table below.

| Substituent | Position | Expected Steric Effect | Expected Electronic Effect |

| Methoxy (-OCH₃) | 2 (ortho) | High steric hindrance, leading to a larger dihedral angle and a higher rotational barrier. libretexts.orgnih.gov | Electron-donating via resonance, electron-withdrawing via induction. nih.gov |

| Trifluoromethyl (-CF₃) | 5 (para) | Minimal direct steric effect on the biphenyl twist angle. | Strongly electron-withdrawing, reducing the electron density of the substituted ring. mdpi.com |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions, including those involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most probable reaction pathways and characterize the transition states that connect reactants, intermediates, and products. rsc.org

For reactions such as electrophilic aromatic substitution, nucleophilic aromatic substitution, or cross-coupling reactions involving this biphenyl derivative, DFT calculations can be employed to model the entire reaction coordinate. rsc.orgacs.org These calculations can determine the activation energies for different potential pathways, thereby predicting the regioselectivity and stereoselectivity of a reaction.

The process of modeling a reaction pathway typically involves the following steps:

Geometry Optimization: The three-dimensional structures of the reactants, products, and any intermediates are optimized to find their lowest energy conformations.

Transition State Search: A search is conducted for the transition state structure, which is a first-order saddle point on the potential energy surface. This structure represents the highest energy point along the reaction coordinate. Various algorithms are available in computational chemistry software to locate transition states.

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures. For a minimum energy structure (reactant, product, or intermediate), all calculated vibrational frequencies will be real. For a true transition state, there will be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed starting from the transition state structure to confirm that it connects the desired reactant and product.

The table below illustrates hypothetical activation energies for a generic reaction, highlighting how computational modeling can differentiate between possible pathways.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) |

| Pathway A | 25.3 |

| Pathway B | 32.1 |

| Pathway C | 28.7 |

In this hypothetical example, Pathway A would be predicted as the most favorable reaction pathway due to its lower activation energy.

The nature of the substituents in this compound will play a crucial role in directing the course of a reaction. For instance, in an electrophilic aromatic substitution, the electron-donating methoxy group would activate the ring it is attached to, while the electron-withdrawing trifluoromethyl group would deactivate its ring. Computational models can precisely quantify these directing effects and predict the most likely site of substitution. iitb.ac.in

Reactivity and Derivatization of 2 Methoxy 5 Trifluoromethyl 1,1 Biphenyl

Electrophilic Aromatic Substitution Reactions on the Substituted Phenyl Rings

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing the phenyl rings of 2-Methoxy-5-(trifluoromethyl)-1,1'-biphenyl. The position of substitution is dictated by the directing effects of the substituents already present on the aromatic rings.

On the unsubstituted phenyl ring , the existing phenyl group acts as a weak activating group and directs incoming electrophiles to the ortho and para positions.

On the substituted phenyl ring , the directing effects are more complex due to the presence of both an activating and a deactivating group.

The methoxy (B1213986) (-OCH₃) group at position 2 is a strong activating group due to its ability to donate electron density through resonance. It directs incoming electrophiles to the ortho (position 3) and para (position 6) positions. organicchemistrytutor.comaskfilo.comlibretexts.org

The trifluoromethyl (-CF₃) group at position 5 is a strong deactivating group due to its powerful electron-withdrawing inductive effect. It directs incoming electrophiles to the meta position (position 3). youtube.com

| Ring | Position | Influence of -OCH₃ Group (at C2) | Influence of -CF₃ Group (at C5) | Overall Predicted Reactivity |

|---|---|---|---|---|

| Substituted Phenyl Ring | C3 | Activating (Ortho) | Directing (Meta) | Highly Favorable |

| C4 | - | Deactivating (Ortho) | Unfavorable | |

| C6 | Activating (Para) | Deactivating (Ortho) | Favorable | |

| C1 | Blocked (ipso-position) | |||

| Unsubstituted Phenyl Ring | C2'/C6' | Activating (Ortho to other ring) | Favorable | |

| C3'/C5' | Less Favorable (Meta) | Unfavorable | ||

| C4' | Activating (Para to other ring) | Highly Favorable |

Transformations of the Methoxy and Trifluoromethyl Functional Groups

The methoxy and trifluoromethyl groups on the biphenyl (B1667301) scaffold can undergo specific chemical transformations, although the trifluoromethyl group is known for its high stability.

Transformations of the Methoxy Group: The aryl methoxy group can be converted to a hydroxyl group through ether cleavage. This O-demethylation is a common reaction, often achieved using strong Lewis acids like boron tribromide (BBr₃). This transformation yields the corresponding phenol, 2-hydroxy-5-(trifluoromethyl)-1,1'-biphenyl, which can serve as a precursor for synthesizing esters, ethers, or engaging in reactions requiring a phenolic hydroxyl group.

Transformations of the Trifluoromethyl Group: The C-F bonds in the trifluoromethyl group are exceptionally strong, making this group resistant to many chemical reactions. tcichemicals.com However, under harsh conditions, it can be transformed. For instance, hydrolysis with concentrated sulfuric acid can convert a -CF₃ group into a carboxylic acid (-COOH) group. acs.org More modern synthetic methods have explored selective C-F bond activations, but these are often complex and substrate-dependent. tcichemicals.com Nucleophilic aromatic substitution reactions on highly electron-deficient rings can sometimes result in the displacement of the trifluoromethyl group, which can act as a leaving group. acs.orgacs.org

Coupling Reactions for Further Biphenyl Extension or Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for extending the biphenyl framework or introducing new functional groups. To utilize this compound in such reactions, it must first be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate (OTf).

Suzuki-Miyaura Coupling: If a halogen is introduced onto one of the phenyl rings (e.g., through electrophilic bromination), the resulting halo-biphenyl can be coupled with a wide variety of aryl or vinyl boronic acids or esters. This reaction is highly efficient for creating more complex poly-aryl systems. The use of boronic acids containing the 2-methoxy-5-(trifluoromethyl)phenyl moiety is a known strategy for synthesizing substituted biphenyls. nbinno.combeilstein-journals.orgresearchgate.net

Heck Reaction: A halogenated derivative of the title compound can react with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, yielding a styrenyl-substituted biphenyl. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is a versatile method for introducing vinyl groups, which can be further modified.

Sonogashira Coupling: The reaction of a halo-biphenyl derivative with a terminal alkyne, catalyzed by palladium and copper complexes, provides access to alkynyl-substituted biphenyls. This introduces a valuable functional group for further transformations or for incorporation into materials with interesting electronic properties.

| Reaction | Biphenyl Substrate | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Bromo-[this compound] | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Terphenyl or functionalized biphenyl |

| Heck | Iodo-[this compound] | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Styrenyl-biphenyl |

| Sonogashira | Bromo-[this compound] | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Alkynyl-biphenyl |

Formation of Diverse Heterocyclic Systems

The 2-methoxy-5-(trifluoromethyl)phenyl motif is a valuable building block for the synthesis of various heterocyclic compounds, particularly those containing nitrogen. The most common strategy involves using a precursor where one of the phenyl rings is replaced by an amino group, namely 2-Methoxy-5-(trifluoromethyl)aniline . chemicalbook.comcymitquimica.comnih.gov This aniline can undergo cyclization reactions with various reagents to form fused heterocyclic systems.

For example, reaction of 2-Methoxy-5-(trifluoromethyl)aniline with appropriate precursors can lead to the formation of:

Quinazolines and Quinazolinones: These bicyclic heterocycles are important in medicinal chemistry. Patents have described the synthesis of quinazolinone derivatives from 2-methoxy-5-(trifluoromethyl)aniline as part of the development of new therapeutic agents. chemicalbook.com

Imidazoles and Benzimidazoles: The reaction of the aniline with reagents that provide a two-carbon unit can lead to the formation of benzimidazole rings. In other cases, the trifluoromethyl group itself can be used as a synthon to construct imidazole rings. acs.org

Thiadiazoles: The 2-methoxy-5-(trifluoromethyl)phenyl scaffold has been incorporated into more complex heterocyclic systems like imidazo[2,1-b] tcichemicals.comwikipedia.orgorganic-chemistry.orgthiadiazoles, which have been investigated for their biological activity. pnas.org

Following the formation of the heterocyclic core, the second phenyl ring can be installed via a cross-coupling reaction to generate the final biphenyl-heterocycle hybrid structure.

Role in Metal Coordination Chemistry and Ligand Development

The unique electronic properties of the 2-methoxy-5-(trifluoromethyl)phenyl group make it an attractive component in the design of ligands for metal complexes. The electron-donating methoxy group and the electron-withdrawing trifluoromethyl group can modulate the electron density on the ligand, which in turn influences the properties of the resulting metal complex, such as its stability, catalytic activity, and photophysical characteristics.

A notable example is the synthesis of Schiff base ligands derived from the condensation of 2-methoxy-5-(trifluoromethyl)aniline with pyridine-2-carboxaldehyde. The resulting ligand, 2-methoxy-(5-trifluoromethyl-phenyl)-pyridine-2-yl-methyleneamine , coordinates to Copper(I) ions. Studies on these complexes have shown that the electronic nature of the ligand, influenced by the -OCH₃ and -CF₃ groups, has a significant impact on the luminescence and catalytic properties of the copper complexes. researchgate.net Such ligands can be used in the development of new catalysts for organic reactions or as components in light-emitting materials. researchgate.net The steric bulk and electronic profile of this moiety can be fine-tuned to control the coordination environment around a metal center, which is a key principle in the design of catalysts and functional inorganic materials. rsc.org

Advanced Applications of 2 Methoxy 5 Trifluoromethyl 1,1 Biphenyl in Chemical Research

Strategic Building Block in Complex Organic Synthesis

The distinct substitution pattern of 2-Methoxy-5-(trifluoromethyl)-1,1'-biphenyl makes it and its precursors, such as 2-Methoxy-5-(trifluoromethyl)aniline, highly effective building blocks in multi-step organic syntheses. The trifluoromethyl group, in particular, is known to enhance metabolic stability, binding affinity, and lipophilicity in bioactive molecules, making it a prized feature in modern drug and agrochemical design. mdpi.combohrium.com

Intermediate for Specialized Agrochemical Syntheses

The development of novel herbicides and pesticides frequently relies on molecular scaffolds that can provide high efficacy and selectivity. While direct synthesis pathways employing this compound are proprietary, the utility of its core structure is well-documented. For instance, research has shown that analogues containing the 2-methoxy-4-(trifluoromethyl)phenyl moiety exhibit significant herbicidal activity against key weed species in cereal crops. nih.gov The structural similarity strongly suggests that the 2-methoxy-5-(trifluoromethyl)phenyl unit is a key pharmacophore for creating specialized agrochemicals. This makes the title biphenyl (B1667301) compound a valuable intermediate for synthesizing next-generation crop protection agents designed to offer improved performance and environmental profiles. nih.govresearchgate.net

Precursor for Advanced Pharmaceutical Intermediates

In medicinal chemistry, the trifluoromethyl group is a critical substituent used to fine-tune the biological activity and pharmacokinetic properties of drug candidates. mdpi.comresearchgate.netmdpi.com The 2-methoxy-5-(trifluoromethyl)phenyl substructure is integral to the development of potent therapeutic agents. A prominent example is its role in the synthesis of precursors for neurokinin 1 (NK1) receptor antagonists. nih.gov These antagonists are investigated for their potential in treating conditions such as pain, depression, and nausea. nih.gov The synthesis of compounds like GR205171, a potent NK1 antagonist, utilizes intermediates derived from this core structure, highlighting the role of this compound and related molecules as advanced precursors for complex pharmaceutical targets. nih.gov The biphenyl framework provides a rigid yet versatile scaffold for constructing molecules with precise three-dimensional orientations necessary for effective receptor binding. mdpi.com

Development of Radiopharmaceuticals for Molecular Imaging Research

Molecular imaging techniques, particularly Positron Emission Tomography (PET), are indispensable tools in both clinical diagnostics and biomedical research. The design of novel radioligands that can selectively bind to specific biological targets is crucial for the advancement of this field. Biphenyl-based structures are increasingly used as scaffolds for PET tracers due to their favorable pharmacokinetic properties. researchgate.netnih.govnih.gov

Synthesis of Novel Radioligands for Positron Emission Tomography (PET) Research

The 2-methoxy-5-(trifluoromethyl)phenyl moiety has been successfully incorporated into a key radioligand for PET imaging of NK1 receptors in the central nervous system. nih.gov The compound, [11C]GR205171, was developed to visualize and study NK1 receptors, which are implicated in the pathophysiology of pain, depression, and emesis. nih.gov The synthesis involves the radiolabeling of a precursor molecule that contains the essential 2-methoxy-5-(trifluoromethyl)phenyl structure. nih.gov The resulting radioligand allows for the non-invasive quantification of NK1 receptor density and occupancy in the brain, providing critical insights into disease mechanisms and the effectiveness of therapeutic interventions. nih.govfrontiersin.org

| Attribute | Description | Reference |

|---|---|---|

| Full Chemical Name | (2S,3S)-N-[[2-[11C]Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl]methyl]-2-phenyl-piperidin-3-amine | nih.gov |

| Target | Neurokinin 1 (NK1) Receptor | nih.gov |

| Imaging Modality | Positron Emission Tomography (PET) | nih.gov |

| Radionuclide | Carbon-11 (11C) | nih.gov |

| Therapeutic Area of Research | Pain, Depression, Nausea/Emesis | nih.gov |

| Significance | Enables in vivo visualization and study of CNS NK1 receptors in normal and pathological states. | nih.gov |

Contributions to Materials Science

The precise architecture of molecules like this compound offers significant potential in the rational design of advanced materials. Functionalized biphenyls are widely used as organic linkers or "struts" in the construction of crystalline porous materials. researchgate.netacs.org

Components in Metal-Organic Frameworks (MOFs) Research

Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic molecules. The properties of MOFs, such as pore size, stability, and functionality, can be precisely tuned by modifying the organic linker. rsc.org While there is no specific literature detailing the use of this compound itself as a linker, its structural components are highly relevant to MOF design.

Biphenyl dicarboxylates are common linkers for creating robust MOF architectures. acs.orgnih.gov Furthermore, the introduction of functional groups onto the linker is a key strategy for tailoring MOF properties. For example, methoxy-functionalized linkers have been incorporated into MOF-5 to modify its properties. rsc.org Similarly, trifluoromethyl groups have been successfully integrated into the linkers of stable MOFs like the UiO-66 series, demonstrating their compatibility with MOF synthesis and their utility in tuning the electronic environment of the framework pores. rsc.org This established precedent suggests that this compound, or its dicarboxylate derivatives, is a promising candidate for designing novel, multifunctional MOFs for applications in gas storage, separation, and catalysis. rsc.org

Precursors for Organic Electronic Materials

While direct synthesis of organic electronic materials using this compound as a primary precursor is not prominently reported, its structural motifs—a methoxy (B1213986) group, a trifluoromethyl group, and a biphenyl core—are features present in various advanced materials. The biphenyl structure provides a rigid and electronically conjugated backbone, which is a fundamental requirement for charge transport.

The electron-donating nature of the methoxy group and the electron-withdrawing nature of the trifluoromethyl group could be strategically exploited to tune the frontier molecular orbital (HOMO/LUMO) energy levels of resulting materials. This tuning is critical for efficient charge injection and transport in organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). For instance, incorporating this biphenyl derivative into a larger conjugated system could lead to the formation of novel hole-transporting or electron-transporting materials.

Table 1: Potential Influence of Substituents on Electronic Properties

| Substituent Group | Electronic Nature | Potential Impact on Material Properties |

| Methoxy (-OCH₃) | Electron-donating | Raises HOMO level, potentially improving hole injection |

| Trifluoromethyl (-CF₃) | Electron-withdrawing | Lowers LUMO level, potentially enhancing electron transport and improving oxidative stability |

| Biphenyl Core | Conjugated System | Provides structural rigidity and a pathway for charge delocalization |

Interactive Data Table:

Design of Novel Catalytic Ligands in Organometallic Chemistry

The biphenyl scaffold is a cornerstone in the design of privileged ligands for a wide array of transition-metal-catalyzed reactions. The atropisomeric chirality of appropriately substituted biphenyls has been instrumental in asymmetric catalysis. While this compound itself is not chiral, it can serve as a key intermediate for the synthesis of more complex and sterically demanding ligands.

For example, functionalization of the biphenyl core, such as the introduction of phosphine (B1218219) groups, can transform it into a valuable ligand for cross-coupling reactions. The electronic properties imparted by the methoxy and trifluoromethyl substituents could modulate the catalytic activity of the corresponding metal complex. The electron-donating methoxy group would increase the electron density on the metal center, which can facilitate oxidative addition, a key step in many catalytic cycles. Conversely, the strongly electron-withdrawing trifluoromethyl group can influence the reductive elimination step.

Table 2: Hypothetical Ligand Synthesis and Catalytic Application

| Ligand Type | Synthetic Approach from Precursor | Potential Catalytic Application | Metal Center |

| Monophosphine Ligand | Directed ortho-lithiation followed by reaction with a chlorophosphine | Suzuki-Miyaura Coupling | Palladium |

| Chiral Diphosphine Ligand | Resolution of a derivatized precursor followed by phosphination | Asymmetric Hydrogenation | Rhodium, Ruthenium |

Interactive Data Table:

Future Research Directions and Emerging Challenges for 2 Methoxy 5 Trifluoromethyl 1,1 Biphenyl

Development of Green and Sustainable Synthetic Routes

The current synthesis of fluorinated biphenyl (B1667301) compounds often relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov While effective, these methods can involve hazardous solvents, energy-intensive conditions, and costly catalysts, prompting a shift towards more environmentally benign alternatives. researchgate.net Future research should focus on developing greener synthetic protocols for 2-Methoxy-5-(trifluoromethyl)-1,1'-biphenyl.

Key areas for development include:

Alternative Solvents: Replacing traditional organic solvents with greener options like water, supercritical CO2, or bio-based solvents could significantly reduce the environmental impact of the synthesis. researchgate.net Research into aqueous co-solvent systems for the synthesis of fluorinated polymers has shown promise and could be adapted for smaller molecules. researchgate.netresearchgate.net

Catalyst Innovation: The development of more robust and reusable catalysts is crucial. This could involve heterogenizing palladium catalysts on supports to facilitate recovery and reuse or exploring catalysts based on more abundant and less toxic metals.

Energy Efficiency: Investigating alternative energy sources such as microwave irradiation or mechanochemistry could lead to faster reaction times and lower energy consumption compared to conventional heating.

A comparative overview of traditional versus potential green synthetic parameters is presented in Table 1.

| Parameter | Traditional Suzuki-Miyaura Synthesis | Potential Green Synthesis |

| Solvent | Toluene, Dioxane, THF | Water, Ethanol, Supercritical CO2 |

| Catalyst | Homogeneous Palladium Complexes | Heterogeneous/Recyclable Catalysts, Non-noble metal catalysts |

| Energy Source | Conventional Heating (Reflux) | Microwave Irradiation, Mechanochemistry |

| By-products | Significant organic and inorganic waste | Minimized waste through higher atom economy and catalyst recycling |

Exploration of Undiscovered Reactivity and Transformation Pathways

The reactivity of this compound is largely dictated by its constituent functional groups: the electron-donating methoxy (B1213986) group, the strongly electron-withdrawing trifluoromethyl group, and the biphenyl scaffold. While cross-coupling reactions are well-established for building the biphenyl core nih.gov, a vast landscape of potential transformations remains unexplored.

Future research should aim to uncover novel reactivity, including:

C-H Bond Functionalization: Direct, regioselective C-H trifluoromethylation of aromatic compounds is a growing field. chemrxiv.org Investigating the selective functionalization of the various C-H bonds on both aromatic rings of the title compound could provide direct routes to more complex derivatives without the need for pre-functionalized starting materials.

Transformations of the Trifluoromethyl Group: The C-F bond is exceptionally strong, yet recent advances have demonstrated the possibility of C-F bond activation in α-trifluoromethyl alkenes. rsc.org Exploring similar transformations for aryl-CF3 groups could open up entirely new synthetic pathways.

Photocatalysis and Electrochemistry: These techniques offer mild conditions for a variety of chemical transformations. Their application to this compound could enable unique reactions such as radical additions or dearomatization pathways that are inaccessible through traditional thermal methods.

Application of Advanced in situ Spectroscopic Techniques

A deeper mechanistic understanding of the synthesis and reactions of this compound is essential for process optimization and the discovery of new transformations. Advanced in situ spectroscopic techniques, which allow for the real-time monitoring of reactions, are powerful tools for gaining these insights. osti.gov

Future research would benefit from the application of:

FlowNMR Spectroscopy: This technique can provide real-time, quantitative information on the concentrations of reactants, intermediates, and products during a chemical reaction. rsc.org Applying FlowNMR to the Suzuki-Miyaura synthesis of the title compound could help to elucidate the reaction mechanism and identify catalyst deactivation pathways. ubc.ca

In situ X-ray Absorption Spectroscopy: For reactions involving metal catalysts, this technique can provide information on the oxidation state and coordination environment of the metal center throughout the catalytic cycle. iphy.ac.cn

Fluorescence Microscopy: Single-molecule fluorescence microscopy has been used to study the catalytic efficiency of Suzuki-Miyaura reactions in real time, providing insights into catalyst activity at the single-molecule level. researchgate.netacs.org

The integration of these techniques can provide a comprehensive picture of the reaction dynamics, as detailed in Table 2.

| Spectroscopic Technique | Information Gained | Potential Impact |

| FlowNMR | Real-time concentration profiles of all reaction components. | Optimization of reaction conditions, kinetic modeling. |

| In situ XAS | Oxidation state and coordination environment of the catalyst. | Understanding catalyst activation and deactivation mechanisms. |

| Fluorescence Microscopy | Single-catalyst turnover events. | Insights into catalyst heterogeneity and efficiency. |

| In situ IR/Raman | Vibrational information on key functional groups. | Identification of transient intermediates. oup.com |

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The complexity of chemical synthesis and reactivity presents a significant challenge for traditional, trial-and-error-based research. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools for accelerating discovery in the chemical sciences. epfl.charxiv.org

For this compound, AI and ML could be leveraged to:

Predict Reaction Outcomes and Yields: Machine learning models can be trained on large datasets of chemical reactions to predict the outcome and yield of new reactions with high accuracy. cam.ac.uknottingham.ac.uk This could be used to optimize the synthesis of the title compound and its derivatives, saving significant time and resources.

Discover Novel Synthetic Routes: AI-powered retrosynthesis tools can propose novel synthetic pathways to a target molecule by working backward from the product to simpler starting materials. acs.orggrace.comresearchgate.net This could lead to the discovery of more efficient and sustainable routes to this compound.

Predict Physicochemical and Biological Properties: By learning from the properties of known molecules, ML models can predict the properties of new compounds. This would be invaluable for designing derivatives of this compound with specific applications in mind, such as in materials science or medicinal chemistry. The development of ML models for specific applications is an active area of research. digitellinc.com

The integration of AI and ML into the research workflow for this compound represents a paradigm shift towards a more data-driven and predictive approach to chemical research.

Q & A

Q. Basic

- ¹H/¹³C NMR : The methoxy group appears as a singlet near δ 3.8 ppm (¹H), while the biphenyl protons show splitting patterns indicative of para-substitution. The trifluoromethyl group (CF₃) is observed as a quartet in ¹³C NMR (δ ~125 ppm, J = 270 Hz) .

- HRMS : Exact mass analysis (e.g., [M+H]⁺ calculated for C₁₄H₁₁F₃O: 263.0811) confirms molecular integrity .

- X-ray crystallography : Used to resolve ambiguities in substituent orientation, as demonstrated in terphenyl analogs .

How can researchers address discrepancies in NMR data when synthesizing this compound derivatives?

Advanced

Discrepancies often arise from rotamers or residual solvents. Strategies include:

- Variable-temperature NMR : To coalesce split signals caused by hindered rotation .

- Deuterated solvent purity checks : Ensure solvents like CDCl₃ do not contain traces of acid (which can protonate methoxy groups) .

- Comparative analysis : Cross-validate with HRMS and crystallographic data from structurally similar compounds (e.g., 4-phenoxy-4'-trifluoromethylbiphenyl, CAS 337.0817) .

What strategies optimize palladium-catalyzed cross-coupling reactions for introducing trifluoromethyl groups to biphenyl systems?

Q. Advanced

- Ligand selection : Bulky ligands like bis(3,5-trifluoromethylphenyl)phosphine enhance stability of Pd intermediates, mitigating dehalogenation side reactions .

- Precursor activation : Use boronic esters (e.g., pinacol boronate) to improve solubility and coupling efficiency in hydrophobic media .

- Additives : K₂CO₃ or CsF aids in transmetallation, particularly for electron-deficient aryl halides .

What are the challenges in achieving high purity for this compound, and which analytical methods ensure quality control?

Basic

Challenges include residual catalysts (Pd) and regioisomers. Methodological solutions:

- Flash chromatography : Use silica gel with hexane/ethyl acetate (20:1) to separate nonpolar impurities .

- HPLC with UV detection : Monitor for regioisomers (e.g., 3-methoxy vs. 2-methoxy derivatives) using C18 columns and acetonitrile/water gradients .

- ICP-MS : Quantify Pd residues below 10 ppm for biological applications .

How does the electron-withdrawing trifluoromethyl group affect the reactivity of this compound in further functionalization reactions?

Advanced

The CF₃ group deactivates the aromatic ring, directing electrophilic substitution to the methoxy-bearing ring. Example applications:

- Nitration : Requires fuming HNO₃/H₂SO₄ at 0°C to avoid over-nitration .

- Suzuki couplings : Electron-deficient aryl bromides require PdCl₂(dppf) catalysts and microwave irradiation (100°C, 1 hour) for efficient coupling .

What crystallographic techniques are employed to resolve molecular packing ambiguities in halogenated biphenyl derivatives?

Q. Advanced

- Single-crystal X-ray diffraction : High-resolution data (≤0.8 Å) reveal torsional angles between biphenyl rings (typically 30–45°) and intermolecular interactions (e.g., C-F⋯π contacts) .

- Hirshfeld surface analysis : Quantifies contributions of H-bonding (O-H⋯O) and halogen interactions (C-F⋯H) to lattice stability .

What are the recommended storage conditions for 2-Methoxy-5-(trifluoromethyl)phenylboronic acid precursors to prevent degradation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.